Technical Guide: Synthesis of 5-Amino-4-methyl-2-nitrophenol
Technical Guide: Synthesis of 5-Amino-4-methyl-2-nitrophenol
Part 1: Executive Summary & Chemical Identity
Target Molecule: 5-Amino-4-methyl-2-nitrophenol Primary Application: Intermediate for azo dyes, semi-permanent hair colorants, and pharmaceutical precursors. CAS Registry Number Correction:
-
Note: The CAS 16369-05-4 is frequently misattributed in generic databases but corresponds to DL-2-Amino-3-methyl-1-butanol (Valinol) . Researchers must verify the chemical structure before procurement.
Chemical Structure Analysis
The synthesis of 5-amino-4-methyl-2-nitrophenol requires precise regiochemical control to place three substituents (hydroxyl, nitro, amino) around a toluene core.
| Feature | Specification |
| IUPAC Name | 5-Amino-4-methyl-2-nitrophenol |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | Cc1cc(c(O)cc1N)=O |
| Key Isomerism | Must distinguish from 2-amino-4-methyl-5-nitrophenol (common isomer). |
Part 2: Retrosynthetic Analysis
The most robust synthetic pathway relies on the "Protection-Nitration-Deprotection" strategy starting from commercially available 3-amino-4-methylphenol . This route utilizes the directing effects of the hydroxyl and acetamido groups to force nitration to the desired position.
Strategic Logic
-
Challenge: Direct nitration of the free amine leads to oxidation (tars) and poor regioselectivity (ortho to amine vs ortho to hydroxyl).
-
Solution: Protect the amine as an acetamide.
-
Directing Effects:
-
-OH (Position 1): Strong activator, directs ortho/para (Positions 2, 6).
-
-NHAc (Position 3): Moderate activator, directs ortho/para (Positions 2, 4, 6).
-
-CH₃ (Position 4): Weak activator.
-
-
Regioselectivity: Position 4 is blocked by Methyl. Position 2 is sterically crowded (sandwiched between -OH and -NHAc). Position 6 is electronically activated by both -OH (ortho) and -NHAc (para) and is sterically accessible.
-
Note: Nitration at Position 6 of the starting scaffold yields the "2-nitro" position in the final product numbering.
-
Figure 1: Retrosynthetic disconnection showing the protection-nitration strategy.
Part 3: Detailed Synthesis Protocol
Phase 1: Chemoselective Acetylation
Objective: Protect the sensitive amine group to prevent oxidation and direct the subsequent nitration.
-
Reagents: 3-Amino-4-methylphenol (1.0 eq), Acetic Anhydride (1.1 eq), Ethyl Acetate (Solvent).
-
Mechanism: Nucleophilic attack of the amine on the anhydride. The phenolic -OH is less nucleophilic and remains unreacted under mild conditions.
Protocol:
-
Charge a reactor with 3-Amino-4-methylphenol (123 g, 1.0 mol) and Ethyl Acetate (500 mL).
-
Heat the suspension to 40°C to achieve partial dissolution.
-
Add Acetic Anhydride (112 g, 1.1 mol) dropwise over 30 minutes. Maintain temperature < 60°C (exothermic).
-
Stir at 60°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Cool to 5°C. The product, 3-acetamido-4-methylphenol , will crystallize.
-
Filter and wash with cold ethyl acetate. Dry in vacuo.
-
Expected Yield: 90-95%
-
Appearance: White to off-white crystalline solid.
-
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the position para to the acetamido group (Position 6 on the scaffold, becoming Position 2 in the final product).
-
Reagents: 3-Acetamido-4-methylphenol, 65% Nitric Acid, Sulfuric Acid (Catalyst/Solvent).
-
Critical Parameter: Temperature control (-5°C to 0°C) is vital to prevent dinitration or oxidation.
Protocol:
-
Dissolve 3-acetamido-4-methylphenol (165 g, 1.0 mol) in Concentrated Sulfuric Acid (500 mL) at 0°C.
-
Prepare a "Mixed Acid" solution: Nitric Acid (65%, 1.05 mol) in Sulfuric Acid (100 mL).
-
Add the Mixed Acid dropwise to the reactor over 90 minutes.
-
Safety Critical: Do NOT allow temperature to exceed 5°C.
-
-
Stir at 0-5°C for 3 hours.
-
Quench the reaction by pouring the mixture onto Crushed Ice (2 kg) with vigorous stirring.
-
The product, 5-acetamido-4-methyl-2-nitrophenol , precipitates as a yellow solid.
-
Filter and wash with copious water until the filtrate is neutral (pH 6-7).
-
Purification: Recrystallize from Ethanol/Water if high purity is required.
-
Phase 3: Hydrolytic Deprotection
Objective: Remove the acetyl group to release the free amine.
-
Reagents: 6M Hydrochloric Acid (HCl) or 20% Sodium Hydroxide (NaOH). Acid hydrolysis is preferred to avoid oxidation of the phenolate.
Protocol:
-
Suspend the wet cake of 5-acetamido-4-methyl-2-nitrophenol in 6M HCl (500 mL).
-
Reflux (approx. 100°C) for 2-4 hours. The solid will dissolve, then the hydrochloride salt may precipitate.
-
Cool to room temperature.
-
Neutralize carefully with Sodium Carbonate (Na₂CO₃) solution to pH 6-7 to precipitate the free base.
-
Filter the final product: 5-Amino-4-methyl-2-nitrophenol .
-
Dry at 50°C under vacuum.
Part 4: Process Visualization & Data
Reaction Workflow Diagram
Figure 2: Industrial workflow for the synthesis of 5-Amino-4-methyl-2-nitrophenol.
Yield & Optimization Table
| Step | Reaction | Key Reagent | Temp Limit | Typical Yield | Notes |
| 1 | Acetylation | Acetic Anhydride | < 60°C | 92% | Exothermic; control addition rate. |
| 2 | Nitration | HNO₃ / H₂SO₄ | < 5°C | 75-80% | Regioselectivity depends on T < 5°C. |
| 3 | Hydrolysis | 6M HCl | Reflux | 90% | Ensure complete deacetylation via TLC. |
| Total | Overall | - | - | ~65% |
Part 5: Analytical Validation
To ensure the correct isomer (2-nitro-5-amino) rather than the 4-nitro isomer, verify using ¹H NMR .
-
¹H NMR (DMSO-d₆):
-
Methyl Group: Singlet at ~2.1 ppm (3H).
-
Aromatic Protons: Two singlets (para to each other).
-
Proton at C3 (between NO₂ and Me): ~7.8 ppm (Deshielded by NO₂).
-
Proton at C6 (between OH and NH₂): ~6.2 ppm (Shielded by OH/NH₂).
-
-
Note: If the protons show ortho-coupling (doublets), the nitration regioselectivity failed (likely nitrated at position 2, ortho to methyl). The target molecule has protons at 3 and 6, which are para and appear as singlets.
-
References
- Ullmann's Encyclopedia of Industrial Chemistry. (2012). Aminophenols and Nitrophenols. Wiley-VCH.
